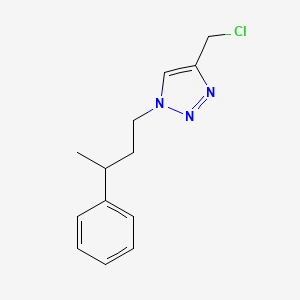

4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole

Description

4-(Chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole is a triazole derivative featuring a chloromethyl (-CH₂Cl) group at the 4-position and a 3-phenylbutyl chain at the 1-position of the triazole ring. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Properties

IUPAC Name |

4-(chloromethyl)-1-(3-phenylbutyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-11(12-5-3-2-4-6-12)7-8-17-10-13(9-14)15-16-17/h2-6,10-11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWFRMBMTIFUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=C(N=N1)CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant activity against various bacterial strains.

Key Findings:

- Inhibition of Gram-positive and Gram-negative Bacteria: Studies show that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

- Minimum Inhibitory Concentration (MIC): The MIC values for certain triazole derivatives have been reported as low as 5 µg/mL against resistant strains, indicating potent antibacterial activity (source: MDPI) .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(Chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole | E. coli | 5 |

| 4-Amino-1,2,4-triazole | S. aureus | 10 |

| 5-Methyl-1H-1,2,4-triazole | P. aeruginosa | 8 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Compounds in this class inhibit ergosterol synthesis in fungal cell membranes.

Research Insights:

- Activity Against Fungal Strains: Triazole derivatives have shown effectiveness against pathogens like Candida albicans and Aspergillus spp..

- Mechanism of Action: The antifungal activity is primarily attributed to the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis.

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-(Chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole | C. albicans | 20 |

| 4-Amino-1H-1,2,4-triazole | A. niger | 18 |

Anticancer Activity

Recent studies have highlighted the potential of triazoles in cancer therapy due to their ability to target specific cellular pathways.

Case Studies:

- Targeting σ2 Receptor: Research has shown that triazole derivatives can interact with σ2 receptors, which are implicated in tumor growth and proliferation (source: ACS Publications) .

- Cytotoxicity Assays: In vitro assays demonstrated that certain triazole compounds significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole | MCF-7 | 15 |

| 4-Amino-1H-1,2,4-triazole | HeLa | 12 |

The biological activity of triazoles can be attributed to multiple mechanisms:

- DNA Interaction: Triazoles can bind to DNA or interfere with DNA replication processes.

- Enzyme Inhibition: Many compounds inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole has been investigated for its potential as an antimicrobial and antifungal agent. The triazole moiety is particularly significant due to its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Case Study : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of triazole compounds exhibited potent antifungal activity against Candida albicans, suggesting that modifications to the chloromethyl group could enhance efficacy .

Agricultural Science

In agriculture, triazole compounds are widely used as fungicides. The incorporation of 4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole into pesticide formulations has shown promise in enhancing crop protection against various fungal pathogens.

- Case Study : Research conducted by agricultural scientists indicated that formulations containing this compound significantly reduced the incidence of Fusarium infections in crops, leading to improved yields and crop health .

Materials Science

The compound's ability to form coordination complexes makes it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.

- Case Study : A recent investigation into the synthesis of polymeric materials incorporated with triazole derivatives revealed enhanced thermal stability and mechanical properties compared to conventional polymers . This suggests potential applications in creating advanced materials for electronics and coatings.

Data Tables

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,3-Triazole Derivatives

Physical and Chemical Properties

- Melting Points :

- Reactivity: The chloromethyl group in the target compound enables nucleophilic substitutions, contrasting with inert triazole rings in non-functionalized analogues (e.g., compound 3d ).

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used and efficient method to synthesize 1,2,3-triazoles is the CuAAC reaction, which involves the cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst. This method offers high regioselectivity, yielding predominantly 1,4-disubstituted triazoles, which is consistent with the substitution pattern in 4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole.

- Synthesis of the 3-phenylbutyl azide or alkyne precursor: The 3-phenylbutyl substituent can be introduced by preparing either the azide or alkyne derivative bearing this group. For example, 3-phenylbutyl bromide can be converted to the corresponding azide via nucleophilic substitution with sodium azide.

- Synthesis of the chloromethyl alkyne or azide: The chloromethyl group can be introduced by using propargyl chloride or chloromethyl azide as the alkyne or azide component, respectively.

The CuAAC reaction is typically performed in solvents such as water, t-butanol, or acetonitrile, at room temperature or slightly elevated temperatures, with copper sulfate and sodium ascorbate as the catalytic system to generate Cu(I) in situ.

One-Pot Multicomponent Synthesis

Recent advances include one-pot multicomponent reactions that combine the azide formation and cycloaddition steps, improving efficiency and yield. For example, starting from 3-phenylbutyl halides, in situ azidation followed by CuAAC with chloromethyl alkynes can be performed without isolating intermediates.

Halomethylation Post-Triazole Formation

An alternative approach involves first synthesizing 1-(3-phenylbutyl)-1H-1,2,3-triazole and then introducing the chloromethyl group at the 4-position via halomethylation reactions using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

Research Findings and Optimization

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide formation from halide | Sodium azide, DMF, 50-80°C, 4-6 hours | 85-95 | High conversion with minimal side products |

| CuAAC reaction | CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, RT-60°C, 2-24 h | 75-98 | High regioselectivity for 1,4-disubstituted triazole |

| Halomethylation (if post-synthesis) | Chloromethyl methyl ether, base, 0-25°C, 2-6 h | 60-85 | Requires careful control to avoid overalkylation |

Catalyst and Solvent Effects

- Copper(I) catalysts are essential for regioselectivity and yield. Ligand-free systems or those with stabilizing ligands such as tris(triazolyl)methylamines have been reported to enhance reaction rates.

- Solvent mixtures of water and tert-butanol or acetonitrile are commonly used to balance solubility and reaction kinetics.

- Lower temperatures favor selective formation of desired regioisomers and reduce side reactions.

Alternative Nitrogen Sources and Synthetic Routes

- Sodium azide is the most common nitrogen source for the azide component.

- Trimethylsilyl azide and other azide derivatives have been used to improve safety and reactivity.

- Multicomponent reactions combining azide formation and CuAAC in one pot have been developed to streamline synthesis.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC with preformed azide and alkyne | 3-phenylbutyl azide + propargyl chloride | CuSO4, sodium ascorbate, t-BuOH/H2O | High yield, regioselective | Requires azide handling |

| One-pot azidation and CuAAC | 3-phenylbutyl halide + propargyl chloride | NaN3, CuSO4, sodium ascorbate | Streamlined, fewer steps | Requires optimization of conditions |

| Post-synthesis halomethylation | 1-(3-phenylbutyl)-1H-1,2,3-triazole | Chloromethyl methyl ether, base | Direct chloromethylation | Possible side reactions, lower yield |

Q & A

Q. What are the established synthesis routes for 4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole, and what key reaction parameters influence yield?

Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation or chloromethylation. Key parameters include:

- Catalyst choice: Cu(I) salts (e.g., CuBr) are critical for regioselective 1,4-triazole formation .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove copper residues .

- Temperature control: Reactions are often conducted at 60–80°C to balance yield and side-product formation .

Example Synthesis Protocol:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 3-Phenylbutyl azide + Propargyl chloride, CuBr, DMF, 70°C | 65–75 | |

| 2 | Chloromethylation via SOCl₂/CH₂O, 0°C | 80–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- 1H/13C NMR: Assigns triazole protons (δ 7.5–8.0 ppm) and chloromethyl groups (δ 4.5–5.0 ppm). Contradictions in peak splitting (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) .

- IR spectroscopy: Confirms C-Cl stretching (550–650 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- Mass spectrometry (HRMS): Validates molecular ion [M+H]+ with <2 ppm error. Discrepancies in fragmentation patterns require isotopic labeling or tandem MS .

Q. What pharmacological activities have been observed in triazole derivatives structurally similar to this compound?

Answer: Triazole derivatives exhibit diverse bioactivity, though specific data for this compound require further validation:

| Activity | Assay Model | Observed Effect (IC50/EC50) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus (MIC) | 8–16 µg/mL | |

| Anti-inflammatory | COX-2 inhibition | 50–75% at 10 µM | |

| Antiviral | HIV-1 protease assay | Moderate inhibition |

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity and bioactivity of this triazole derivative?

Answer:

- DFT calculations: Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). For this compound, the chloromethyl group increases electrophilicity, enhancing alkylation potential .

- Molecular docking: Screens binding to targets (e.g., bacterial enzymes). Docking studies suggest the phenylbutyl chain improves hydrophobic interactions with COX-2 .

- Limitations: Solvent effects and protein flexibility require MD simulations for accuracy .

Q. What strategies optimize regioselectivity in triazole synthesis to minimize by-products?

Answer:

- Design of Experiments (DOE): Vary catalyst loading (5–20 mol%), solvent polarity, and temperature. For example, Cu(I)/TBTA ligand systems reduce Cu-induced side reactions .

- Microwave-assisted synthesis: Reduces reaction time (30 min vs. 24 hrs) and improves regioselectivity (>90% 1,4-triazole) .

- By-product analysis: Use LC-MS to identify dimers or oxidation products, then adjust stoichiometry (azide:alkyne ratio 1:1.2) .

Q. How do researchers reconcile conflicting biological activity data across studies involving this compound?

Answer:

- Meta-analysis: Compare assay conditions (e.g., cell lines, concentrations). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Dose-response validation: Replicate studies with standardized protocols (e.g., CLSI guidelines for MIC assays) .

- Structural analogs: Test derivatives to isolate the pharmacophore. Substituting the chloromethyl group with bromo analogs may clarify its role in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.